4-chloro-2-(1,3-thiazol-5-yl)pyrimidine
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Overview
Description
4-chloro-2-(1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that contains both a thiazole and a pyrimidine ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, which can result in a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 2-aminothiazole under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(1,3-thiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazolylpyrimidines.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
Scientific Research Applications
4-chloro-2-(1,3-thiazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.
Agricultural Chemistry: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,3-thiazol-5-yl)pyrimidine
- 4-chloro-2-(1,3-thiazol-4-yl)pyrimidine
- 4-chloro-2-(1,3-thiazol-2-yl)pyrimidine
Uniqueness
4-chloro-2-(1,3-thiazol-5-yl)pyrimidine is unique due to the specific positioning of the thiazole and pyrimidine rings, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position of the pyrimidine ring also provides a site for further functionalization, making it a versatile intermediate for the synthesis of various derivatives.
Properties
CAS No. |
1511675-70-9 |
---|---|
Molecular Formula |
C7H4ClN3S |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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